molecular formula C6H12N2S B14593474 (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine CAS No. 61452-21-9

(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine

Cat. No.: B14593474
CAS No.: 61452-21-9
M. Wt: 144.24 g/mol
InChI Key: SECOWFQXZFLNRI-UHFFFAOYSA-N
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Description

(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine is a chemical compound characterized by its unique structure, which includes a thiazinane ring with a double bond in the 2Z configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine typically involves the reaction of 2-piperazinone with hydrazine hydrate in an alcohol solvent to generate piperazine hydrazone. This intermediate is then reacted with ethyl trifluoroacetate in an acetonitrile or ether solvent to obtain N-(2Z)-piperazine-2-subunit trifluoroacetyl hydrazine. Finally, cyclization and salt formation reactions are carried out under the action of hydrochloric acid in an alcohol solvent to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for larger scale production. This includes the use of more efficient solvents and catalysts to increase yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Amines or thiols in a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine is unique due to its specific thiazinane ring structure and the 2Z configuration, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

61452-21-9

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

N,3-dimethyl-1,3-thiazinan-2-imine

InChI

InChI=1S/C6H12N2S/c1-7-6-8(2)4-3-5-9-6/h3-5H2,1-2H3

InChI Key

SECOWFQXZFLNRI-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(CCCS1)C

Origin of Product

United States

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